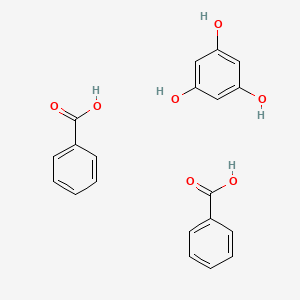

benzene-1,3,5-triol;benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene-1,3,5-triol: benzoic acid are two distinct organic compounds with significant roles in various scientific fields. Benzene-1,3,5-triol is a trihydroxybenzene, characterized by three hydroxyl groups attached to a benzene ring at positions 1, 3, and 5 . Benzoic acid, on the other hand, is a simple aromatic carboxylic acid with the formula C₆H₅COOH . Both compounds are known for their unique chemical properties and wide range of applications.

Méthodes De Préparation

Benzene-1,3,5-triol: can be synthesized through the hydrolysis of benzene-1,3,5-triamine and its derivatives . This process involves the hydrolysis of trinitrobenzene, which is converted to benzene-1,3,5-triol through a series of reduction and hydrolysis steps.

Benzoic acid: can be prepared through several methods:

Oxidation of Toluene: Toluene is catalytically oxidized with air in the presence of vanadium pentoxide (V₂O₅) or manganese and cobalt acetates to produce benzoic acid.

Hydrolysis of Benzene Trichloride: Benzene trichloride is hydrolyzed with calcium hydroxide in the presence of iron powder as a catalyst.

Decarboxylation of Sodium Benzoate: Sodium benzoate is heated with soda lime to produce benzene and sodium carbonate.

Analyse Des Réactions Chimiques

Benzene-1,3,5-triol: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Benzoic acid: undergoes several types of reactions:

Reduction: It can be reduced to benzyl alcohol.

Substitution: The carboxyl group can be substituted with other functional groups.

Esterification: It reacts with alcohols to form esters.

Applications De Recherche Scientifique

Benzene-1,3,5-triol: has various applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in the study of enzyme activities and metabolic pathways.

Benzoic acid: is widely used in:

Food Industry: As a preservative due to its antimicrobial properties.

Pharmaceuticals: As an intermediate in the synthesis of various drugs.

Chemistry: As a precursor for the synthesis of other organic compounds.

Mécanisme D'action

Benzene-1,3,5-triol: exerts its effects through its interaction with various molecular targets and pathways. It acts as a spasmolytic agent by inhibiting the contraction of smooth muscles in the digestive and biliary tracts .

Benzoic acid: inhibits the growth of mold, yeast, and some bacteria by being absorbed into the cell and disrupting metabolic processes . It is conjugated to glycine in the liver and excreted as hippuric acid .

Comparaison Avec Des Composés Similaires

Benzene-1,3,5-triol: is one of three isomeric benzenetriols. The other two isomers are:

- Hydroxyquinol (1,2,4-benzenetriol)

- Pyrogallol (1,2,3-benzenetriol)

Benzoic acid: can be compared with other aromatic carboxylic acids, such as:

- Salicylic acid (2-hydroxybenzoic acid)

- Phthalic acid (benzene-1,2-dicarboxylic acid)

Both benzene-1,3,5-triol and benzoic acid have unique properties that make them valuable in various scientific and industrial applications.

Propriétés

Numéro CAS |

62939-02-0 |

|---|---|

Formule moléculaire |

C20H18O7 |

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

benzene-1,3,5-triol;benzoic acid |

InChI |

InChI=1S/2C7H6O2.C6H6O3/c2*8-7(9)6-4-2-1-3-5-6;7-4-1-5(8)3-6(9)2-4/h2*1-5H,(H,8,9);1-3,7-9H |

Clé InChI |

HUOITBOJIAIFGP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)

![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)

![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)

![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)